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An objective comparison of the formation and growth of intermetallic compounds at the

interface of Nickel-Tin (Ni-Sn) and Tin-Copper (Sn-Cu) systems is crucial for researchers and

professionals in electronics manufacturing and materials science. The reliability and longevity

of solder joints are significantly influenced by the thickness and morphology of the intermetallic

compound (IMC) layer. This guide provides a detailed comparison of the IMC growth rates in

these two systems, supported by experimental data.

The formation of an IMC layer is a fundamental aspect of creating a metallurgical bond in

soldering. However, excessive IMC growth, particularly of brittle phases, can be detrimental to

the mechanical integrity of the solder joint.[1] Generally, nickel-tin intermetallics form at a much

slower rate than copper-tin intermetallics, which is why nickel is often employed as a diffusion

barrier between the solder and the underlying copper.[2]

Quantitative Comparison of IMC Growth
The growth of intermetallic layers is a diffusion-controlled process, and its rate is highly

dependent on factors such as temperature, time, and the specific materials involved. The

primary IMCs formed are typically Ni₃Sn₄ for the Ni-Sn system and Cu₆Sn₅ and Cu₃Sn for the

Sn-Cu system.

Intermetallic Layer Thickness
The following tables summarize experimental data on the IMC layer thickness for both Ni-Sn

and Sn-Cu systems under various aging conditions.
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Table 1: Ni-Sn Intermetallic Growth Data

Solder Alloy Substrate
Aging
Temperature
(°C)

Aging Time
(hours)

Average IMC
(Ni₃Sn₄)
Thickness
(µm)

Sn-3.5Ag Electroless Ni-P 170 1440 (60 days) ~3.0

Sn-3.5%Ag Ni 150-200 0-400

Data not fully

available in

abstract

Note: The growth exponent 'n' for Ni₃Sn₄ was found to be approximately 0.5, indicating a

diffusion-controlled process.[1]

Table 2: Sn-Cu Intermetallic Growth Data

Solder Alloy Substrate
Aging
Temperature
(°C)

Aging Time
(hours)

Average Total
IMC (Cu₆Sn₅ +
Cu₃Sn)
Thickness
(µm)

Sn-3.2Ag-0.8Cu Copper 150 500 14

Sn-3.5Ag Copper 150 500 13

Sn-0.7Cu Copper 150 500 14

SAC305 Copper 150 500
Data available in

referenced study

63Sn-37Pb Copper 100
~4800 (200

days)

Faster solid-state

growth than

some lead-free

solders

Activation Energy for IMC Growth
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The activation energy (Q) is a critical parameter that describes the temperature dependency of

the IMC growth rate. A higher activation energy implies a greater sensitivity of the growth rate

to temperature changes.

Table 3: Activation Energies for IMC Growth

System Solder Alloy Substrate IMC Phase
Activation
Energy
(kJ/mol)

Ni-Sn Sn-3.5Ag Electroless Ni-P Ni₃Sn₄ 49

Ni-Sn Sn-3.5%Ag Ni Ni₃Sn₄ 16

Cu-Sn Sn-3.8Ag-0.7Cu Copper Total Cu-Sn IMC 64.82

Cu-Sn Sn-3.5Ag Electroless Ni-P Total Cu-Sn IMC 65.4

Cu-Sn Sn-3.2Ag-0.8Cu Copper Total IMC
71.4 (0.74

eV/atom)[3]

Cu-Sn Sn-3.5Ag Copper Total IMC
82.0 (0.85

eV/atom)[3]

Cu-Sn Sn-0.7Cu Copper Total IMC
65.6 (0.68

eV/atom)[3]

Experimental Protocols
The data presented in this guide is a synthesis of findings from various research articles. The

methodologies employed in these studies are crucial for interpreting the results.

General Experimental Workflow:

Sample Preparation: Solder joints are created by reflowing a specific solder alloy onto a

substrate (e.g., copper-plated circuit board or a nickel-plated substrate).

Thermal Aging: The prepared samples are subjected to isothermal aging in a furnace at

specific temperatures (e.g., 70°C, 100°C, 150°C) for various durations (e.g., 20, 100, 200,

500 hours).[3]
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Cross-Sectioning and Metallographic Preparation: After aging, the samples are cross-

sectioned, mounted in epoxy, and polished to a mirror finish to reveal the solder joint's

microstructure.

Microstructural Analysis: The cross-sections are examined using a Scanning Electron

Microscope (SEM) to observe the morphology and thickness of the IMC layer.

IMC Thickness Measurement: The thickness of the IMC layer is measured from the SEM

images. This is often done by taking multiple measurements at different points along the

interface and calculating an average. Some studies utilize 3D surface profilometers for more

detailed measurements.[4]

Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDS) is used to identify the

elemental composition of the different phases within the solder joint, confirming the type of

IMC formed.

Specific Methodologies from Cited Research:

Study on Sn-Ag, Sn-Cu, and Sn-Ag-Cu on Cu and Ni substrates: This research involved

isothermal IMC growth studies using a Multicore MUST II solderability tester. Backscattering

SEM images were used to analyze the IMC layers formed at 235°C for times ranging from 10

seconds to 7,200 seconds.[2]

Study on Ni₃Sn₄ Growth: In this work, Sn-3.5%Ag solder was reflowed on Ni metallization at

240°C for 30 seconds, followed by solid-state aging at temperatures between 150°C and

200°C for up to 400 hours. Cross-sectional analysis was performed using SEM and EDS.[1]

Logical Framework for Comparison
The following diagram illustrates the logical flow of comparing the intermetallic growth rates

between Ni-Sn and Sn-Cu systems.
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Caption: Workflow for comparing Ni-Sn and Sn-Cu IMC growth.

Conclusion
The experimental data consistently demonstrates that the intermetallic growth rate in the

Nickel-Tin system is significantly lower than in the Tin-Copper system. This is evident from both

the direct measurements of IMC thickness over time and the generally lower activation

energies reported for Ni₃Sn₄ growth compared to the total Cu-Sn IMC growth. The slower

reaction kinetics of Ni with Sn makes it an effective barrier material in electronic packaging to

enhance the long-term reliability of solder joints by mitigating excessive and brittle intermetallic
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formation. Researchers and engineers must consider these growth kinetics when designing

electronic assemblies for applications requiring high performance and durability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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